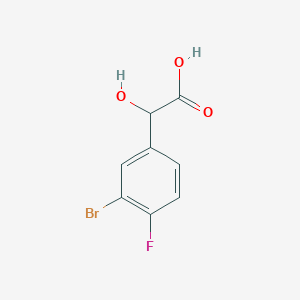

3-Bromo-4-fluoromandelic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrFO3 |

|---|---|

Molecular Weight |

249.03 g/mol |

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6BrFO3/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

InChI Key |

NQLXSLVZWWAYKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)O)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Fluoromandelic Acid

Chiral Stationary Phases for Resolution

The direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) in HPLC. These phases are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

For mandelic acid and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be highly effective. nih.gov For instance, a Chiralpak IG-3 column, which is based on immobilized amylose tris(3-chloro-5-methylphenylcarbamate), has been used for the separation of various pharmaceuticals. nih.gov Similarly, cyclodextrin-based CSPs are also widely used. nih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol, is critical for optimizing the separation. nih.gov While specific methods for 3-Bromo-4-fluoromandelic acid are not detailed, the successful separation of other halogenated mandelic acids on these types of CSPs indicates a high probability of success for this compound.

Preparative Scale Enantioseparation

For obtaining larger quantities of pure enantiomers, preparative scale HPLC is employed. This involves using larger columns and higher flow rates than in analytical HPLC. The principles of separation remain the same, relying on a suitable chiral stationary phase.

The successful preparative separation of compounds structurally similar to this compound has been reported. For example, the enantiomers of 2-(4-bromomethylphenyl)propionic acid have been separated using counter-current chromatography with a hydroxypropyl-β-cyclodextrin chiral selector. nih.gov While not a direct example, this demonstrates the feasibility of scaling up chromatographic separations for related structures. The optimization of loading capacity and mobile phase composition is crucial for an efficient and economical preparative separation.

Enzymatic and Biocatalytic Resolution

Influence of Substituents on Resolution Performance

Research into the chiral resolution of various halogenated mandelic acids has provided insights into how different substituents affect separation. For instance, studies on chloromandelic, bromomandelic, and fluoromandelic acid isomers have demonstrated that both the type of halogen and its position on the phenyl ring are crucial factors. mdpi.com These substituents can alter the acidity of the carboxylic acid group and the hydrogen-bonding capabilities of the hydroxyl group, which are key interaction points with the resolving agent.

While direct, detailed research findings and data tables for the chiral resolution of this compound are not extensively available in the public domain, the principles derived from studies of other halogenated mandelic acids allow for a qualitative understanding. The simultaneous presence of a bromine atom at the 3-position and a fluorine atom at the 4-position introduces a unique combination of steric bulk and electronic effects.

The electron-withdrawing nature of both halogens increases the acidity of the carboxylic group, which can lead to stronger salt formation with a basic resolving agent. However, the steric hindrance introduced by the bromine atom at the C3-position, which is ortho to the carboxylic acid side chain, could potentially interfere with the optimal packing in the diastereomeric salt crystal, possibly reducing the difference in solubility between the two diastereomers.

To illustrate the impact of substituents on resolution performance, the following table presents data from the resolution of other halogenated mandelic acids with the chiral resolving agent Levetiracetam (LEV). This data highlights how changes in substituent type and position affect key resolution parameters such as enantiomeric excess (% e.e.) and resolution efficiency.

| Racemic Compound | Enantiomer Selectively Co-crystallized with LEV | Enantiomeric Excess (% e.e.) of Product | Resolution Efficiency (%) |

| 2-Chloromandelic acid | S | >99 | 94 |

| 3-Chloromandelic acid | S | 63 | 94 |

| 4-Chloromandelic acid | S | 70 | 45 |

| 4-Bromomandelic acid | S | 85 | 63 |

| 4-Fluoromethylmandelic acid | R | 78 | 71 |

Table 1: Resolution performance of various halogenated mandelic acids with Levetiracetam (LEV). Data sourced from a study on the resolution of halogenated mandelic acids. mdpi.com

This table demonstrates that the resolution efficiency is highly dependent on the substituent's position and type. mdpi.com For example, the resolution efficiency for 2-chloromandelic acid is significantly higher than for its 4-chloro isomer. mdpi.com Furthermore, the type of halogen also plays a role, as seen in the differing efficiencies for 4-chloromandelic acid and 4-bromomandelic acid. mdpi.com Notably, the enantiomer that is preferentially resolved can also change, as seen with 4-fluoromandelic acid, where the R-enantiomer is obtained, in contrast to the S-enantiomer for the chloro- and bromo-substituted acids. mdpi.com

For this compound, one would anticipate a complex interplay of these effects. The 4-fluoro substituent, based on data for 4-fluoromandelic acid, might favor the resolution of the R-enantiomer, while the influence of the 3-bromo group would need to be experimentally determined. The combined electronic and steric profile would ultimately dictate the stability and solubility of the diastereomeric complexes formed with a given resolving agent, thereby determining the feasibility and efficiency of its chiral separation. Further empirical studies are necessary to generate specific data and fully elucidate the resolution behavior of this particular compound.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the characterization of 3-Bromo-4-fluoromandelic acid, offering detailed information about its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the carboxylic acid proton.

The aromatic region typically displays complex splitting patterns due to the coupling between the remaining protons on the benzene (B151609) ring and the fluorine atom. The methine proton (the one attached to the same carbon as the hydroxyl group) appears as a singlet, while the hydroxyl and carboxylic acid protons are often broad singlets, and their chemical shifts can vary with concentration, temperature, and solvent.

A representative ¹H NMR data table for the aromatic precursor, 3-Bromo-4-fluorobenzoic acid, provides insight into the expected signals for the substituted benzene ring portion of the target molecule. chemicalbook.com

Interactive Data Table: Representative ¹H NMR Data

| Proton Type | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Aromatic (Ar-H) | 7.0 - 8.2 | Multiplet | The specific pattern depends on coupling between adjacent protons and fluorine. |

| Methine (CH-OH) | ~ 5.2 | Singlet | Positioned on the carbon bearing the hydroxyl group. |

| Hydroxyl (-OH) | Variable | Broad Singlet | Chemical shift is highly variable; may exchange with D₂O. |

Note: The data presented is a generalized representation for a mandelic acid derivative, with aromatic shifts informed by its benzoic acid precursor. chemicalbook.com

Determining the enantiomeric purity or enantiomeric excess (ee) of this compound is critical. A powerful NMR-based method involves the use of chiral solvating agents (CSAs). nih.gov CSAs are optically pure compounds that interact non-covalently with the enantiomers of the chiral analyte to form transient diastereomeric complexes. nih.govresearchgate.net

These diastereomeric complexes have slightly different magnetic environments, which can lead to the separation of signals in the ¹H NMR spectrum—a phenomenon known as enantiomeric discrimination. rsc.org For instance, the distinct methine proton signals for the (R)- and (S)-enantiomers of this compound can be observed when a suitable CSA is added to the NMR sample. researchgate.net The relative integration of these separated signals provides a direct and accurate measurement of the enantiomeric ratio. nih.gov Aromatic amide-derived atropisomers and various natural products have been explored as effective CSAs for mandelic acid derivatives. researchgate.netrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum will show signals for the carboxylic acid carbon, the methine carbon, and the carbons of the aromatic ring.

The carbon atoms in the aromatic ring exhibit chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents. chemicalbook.com The carbon bonded to fluorine will show a characteristic large coupling constant (J-coupling). Quaternary carbons, those without attached protons, typically show weaker signals. oregonstate.edu

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (δ) ppm | Notes |

| Carboxylic Acid (C=O) | 165 - 185 | Typically in the downfield region. oregonstate.edu |

| Aromatic (C-F) | 155 - 165 (d, ¹JCF ≈ 250 Hz) | Large doublet splitting due to C-F coupling. |

| Aromatic (C-Br) | ~ 110 - 125 | Shift influenced by the bromine atom. |

| Aromatic (C-H & C-C) | 115 - 140 | Multiple signals for the remaining aromatic carbons. |

| Methine (CH-OH) | 70 - 80 | Carbon attached to the hydroxyl group. |

Note: The data is generalized based on typical values for substituted benzoic and mandelic acids. oregonstate.educhemicalbook.com

X-ray Diffraction Studies

X-ray diffraction techniques are definitive methods for determining the three-dimensional structure and solid-state characteristics of crystalline materials like this compound.

Single Crystal X-ray Diffraction (SCXRD) is the most unambiguous method for determining the absolute configuration (i.e., the R or S designation) of a chiral molecule. nih.gov This technique requires a high-quality single crystal of one of the pure enantiomers of this compound. grafiati.commdpi.com

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. mdpi.com The analysis provides the precise coordinates of every atom in the crystal lattice, revealing the exact three-dimensional arrangement of the groups around the chiral center. This allows for the unequivocal assignment of the absolute stereochemistry. nih.govmdpi.com

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. rsc.org Different polymorphs of the same compound can have different physical properties. Powder X-ray Diffraction (PXRD) is a primary analytical technique used to characterize these different crystalline forms. ucmerced.edubyui.edu

Instead of a single crystal, PXRD uses a finely powdered sample containing a multitude of tiny, randomly oriented crystallites. byui.edu The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. ucmerced.edu If this compound can exist in multiple polymorphic forms, each form will produce a distinct PXRD pattern, allowing for their identification and characterization. rsc.orgresearchgate.net This method is crucial for quality control in ensuring the consistency of the solid form of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent bonds and functional groups. The spectrum provides a unique fingerprint for the molecule, confirming the presence of the carboxylic acid, hydroxyl, and substituted aromatic ring moieties.

The most prominent features in the IR spectrum are the broad O-H stretch from the carboxylic acid group, which typically appears in the 2500-3300 cm⁻¹ region, and the sharp C=O (carbonyl) stretch of the carboxylic acid at approximately 1700-1730 cm⁻¹. The hydroxyl (-OH) group of the alpha-carbon also contributes to the O-H stretching region, usually as a sharper band around 3200-3500 cm⁻¹.

Vibrations associated with the aromatic ring and its substituents are also clearly identifiable. The C-F stretch gives rise to a strong absorption in the 1000-1300 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, typically between 500-650 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, and C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. nist.govdocbrown.info

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3200–3500 | O-H stretch | α-Hydroxyl Group |

| 2500–3300 | O-H stretch (broad) | Carboxylic Acid |

| ~3100 | C-H stretch | Aromatic Ring |

| 1700–1730 | C=O stretch | Carboxylic Acid |

| 1450–1600 | C=C stretch | Aromatic Ring |

| 1000–1300 | C-F stretch | Aryl Fluoride (B91410) |

| 1200–1300 | C-O stretch | α-Hydroxyl, Carboxylic Acid |

| 500–650 | C-Br stretch | Aryl Bromide |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through fragmentation analysis. The high-resolution mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Electron ionization (EI) would likely lead to significant fragmentation. Common fragmentation pathways for mandelic acid derivatives include the loss of small neutral molecules. libretexts.org Key fragmentation patterns expected for this compound include:

Decarboxylation: Loss of the carboxyl group (–COOH, 45 Da) is a common fragmentation for carboxylic acids. libretexts.org

Loss of Water: Dehydration involving the hydroxyl and carboxylic acid groups can lead to a fragment corresponding to the loss of H₂O (18 Da). miamioh.edu

Alpha-Cleavage: Cleavage of the bond between the alpha-carbon and the carboxylic acid group can result in the formation of a stable benzoyl cation derivative.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | Proposed Fragment | Description |

| 248/250 | [C₈H₆BrFO₃]⁺ | Molecular Ion (M⁺) |

| 230/232 | [C₈H₄BrFO₂]⁺ | Loss of H₂O (Water) |

| 203/205 | [C₇H₄BrFO]⁺ | Loss of COOH (Carboxyl Group) |

| 185/187 | [C₇H₃BrF]⁺ | Loss of COOH and H (Formic Acid) |

| 156/158 | [C₆H₃Br]⁺ | Loss of COOH and F |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Quantification

Due to its chiral nature, separating and quantifying the individual enantiomers of this compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for this purpose. americanlaboratory.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times and thus, separation.

A common approach for separating acidic chiral compounds like mandelic acid derivatives involves using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® columns). nih.gov The mobile phase typically consists of a non-polar solvent like n-hexane mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. nih.gov An acidic additive, like trifluoroacetic acid (TFA), is often included in the mobile phase to suppress the ionization of the carboxylic acid group, which results in better peak shape and improved resolution. nih.gov

The enantiomeric purity, or enantiomeric excess (ee), can be calculated from the peak areas of the two enantiomers in the chromatogram. Quantification of the compound is achieved by comparing the peak area to that of a certified reference standard at a known concentration.

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Condition | Purpose |

| Column | CHIRALPAK® IC or similar cellulose-based CSP | Provides chiral recognition for enantioseparation. nih.gov |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) | Balances solvent strength and analyte interaction with the CSP. TFA improves peak shape. nih.govchiraltech.com |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and separation efficiency. |

| Detection | UV at an appropriate wavelength (e.g., 210 or 230 nm) | Monitors the elution of the aromatic compound. nih.gov |

| Column Temperature | 15-40 °C | Affects retention times and enantioselectivity. americanlaboratory.com |

Optical Rotation Measurements

Optical rotation is the defining physical property that distinguishes between the enantiomers of a chiral molecule. masterorganicchemistry.com Each enantiomer of this compound will rotate the plane of plane-polarized light to an equal magnitude but in opposite directions. The dextrorotatory enantiomer is designated as (+) or d, while the levorotatory enantiomer is designated as (–) or l. libretexts.org

This property is measured using a polarimeter. The specific rotation, [α], is a standardized value calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). wikipedia.org

The formula for specific rotation is: [α] = α / (c × l)

The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength (usually the sodium D-line, 589 nm), and the solvent used is also reported. masterorganicchemistry.comwikipedia.org Measuring the optical rotation of a sample allows for the calculation of its optical purity, which is directly related to the enantiomeric excess (ee) determined by chiral HPLC. masterorganicchemistry.com An optically pure sample of one enantiomer will exhibit the maximum specific rotation, whereas a racemic mixture (50:50 mixture of both enantiomers) will have an optical rotation of zero and is optically inactive. khanacademy.org

Computational and Theoretical Studies of 3 Bromo 4 Fluoromandelic Acid

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of 3-Bromo-4-fluoromandelic acid.

Density Functional Theory (DFT) has become a standard and reliable method for investigating organic molecules. acs.org Functionals like the B3LYP hybrid functional are widely used due to their accuracy in calculating properties for a vast number of organic compounds. acs.org For substituted mandelic acids, the B3LYP method paired with a 6-311++G(d,p) basis set is commonly employed for geometry optimization and calculation of electronic properties, often within a solvent model to simulate real-world conditions. nih.gov

Such calculations are critical for analyzing reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby determining the most probable pathways for chemical reactions. For this compound, DFT can be used to model its synthesis or degradation, providing energy barriers for each step. cheminfo.org Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

Table 1: Illustrative DFT Calculation Parameters for Mandelic Acid Derivatives

| Parameter | Method/Basis Set | Application | Reference |

| Geometry Optimization | B3LYP/6-311++G(d,p) | Finding the lowest energy molecular structure | nih.gov |

| NMR Spectra Calculation | GIAO Method | Predicting 1H and 13C NMR chemical shifts | ruc.dk |

| IR Frequencies | B3LYP/6-311++G(d,p) | Calculating theoretical vibrational spectra | researchgate.net |

| Solvation Model | PCM (Polarizable Continuum Model) | Simulating the effect of a solvent (e.g., water, DMSO) | ruc.dk |

The three-dimensional shape of this compound is not static. Rotation around its single bonds gives rise to various conformers, each with a different energy level. The substituents on the phenyl ring—a bromine atom and a fluorine atom—play a significant role in determining the preferred conformation due to steric hindrance and electrostatic interactions.

Computational conformational analysis involves systematically rotating the bonds and calculating the energy of each resulting structure to find the most stable, low-energy conformers. This is crucial as the molecule's biological activity and its interactions with other molecules, such as in chiral recognition, are dependent on its shape. Studies on other substituted mandelic acids show that the interplay between hydrogen bonding motifs, conformational flexibility, and phenyl group interactions (influenced by substituents) leads to a complex and diverse crystal energy landscape. acs.org

Molecular Dynamics Simulations

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation would model the behavior of a this compound molecule in a solvent box, showing how it tumbles, vibrates, and interacts with its surroundings.

This technique is particularly useful for understanding how the molecule behaves in a biological context, for instance, how it might approach and bind to a receptor site. By simulating these dynamics, one can gain insights into the flexibility of the molecule and the stability of its complexes with other molecules. Although specific MD studies on this compound are not prominent, the methodology is widely applied to study everything from small organic molecules to large proteins.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming a molecule's identity. numberanalytics.com

Using methods like DFT, it is possible to calculate the theoretical NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra of this compound. nih.govnumberanalytics.com For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to compute chemical shifts. ruc.dk Theoretical calculations can help assign specific peaks in an experimental spectrum to the corresponding atoms in the molecule, which can be challenging in complex aromatic systems. wisc.edu For IR spectroscopy, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., O-H, C=O, C-Br, C-F), aiding in the analysis of the experimental spectrum. nih.gov Comparisons between calculated and experimental spectra for mandelic acid derivatives have shown good agreement, validating the accuracy of the computational models. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (General Example)

| Functional Group | Type of Vibration | Typical Wavenumber (cm-1) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-O (Alcohol/Acid) | Stretching | 1050-1300 |

| C-Br | Stretching | 500-600 |

| C-F | Stretching | 1000-1400 |

Note: These are general ranges. Precise values for this compound would be obtained from specific DFT calculations.

Modeling of Chiral Recognition and Interactions

As a chiral molecule, this compound exists as two non-superimposable mirror images (enantiomers). The separation and recognition of these enantiomers are critical in many applications. Mandelic acid and its derivatives are frequently used as model compounds for studying chiral recognition. mdpi.comnih.gov

Computational modeling can simulate the interaction between the enantiomers of this compound and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. mdpi.com By calculating the interaction energies for both enantiomers, researchers can predict which one will bind more strongly, thus explaining the mechanism of chiral separation. mdpi.com These models often rely on the "three-point interaction model," where a stable complex requires at least three points of interaction between the chiral molecule and the selector. These interactions can be hydrogen bonds, van der Waals forces, or π-π stacking, all of which can be modeled computationally to understand the basis of enantioselectivity.

Design and Optimization of Synthetic Pathways through Computational Chemistry

Computational chemistry is increasingly used to design and optimize synthetic routes to target molecules. nih.govmdpi.com For a molecule like this compound, retrosynthesis software can be employed. These programs use databases of known chemical reactions and complex algorithms, such as Monte Carlo tree searches combined with neural networks, to propose potential synthetic pathways from available starting materials. nih.gov

These tools can evaluate multiple routes based on factors like reaction yield, cost of starting materials, and reaction popularity. nih.gov By simulating the reaction steps and predicting potential byproducts, computational chemistry can help chemists choose the most efficient and economical pathway before heading into the lab, saving significant time and resources.

Derivatization and Chemical Transformations of 3 Bromo 4 Fluoromandelic Acid

Reactions at the Carboxyl Group

The carboxylic acid moiety is a key functional group that readily undergoes several fundamental organic reactions, including esterification, amidation, and reduction.

Esterification

Esterification of 3-bromo-4-fluoromandelic acid involves the conversion of its carboxyl group (-COOH) into an ester (-COOR). This transformation is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This classic method is known as Fischer esterification.

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive acyl derivative, such as an acyl chloride or by using coupling agents. A common procedure involves reacting the corresponding acyl halide with an alcohol. For instance, the related compound 4-fluoro-3-bromobenzoyl fluoride (B91410) is reacted with methanol (B129727) in the presence of pyridine (B92270) to yield methyl 4-fluoro-3-bromobenzoate with high efficiency. prepchem.com Similarly, α-bromo(2-chloro)phenylacetic acid can be esterified by refluxing with methanol and concentrated sulfuric acid. google.com These methods are directly applicable to this compound to produce its corresponding esters, which are valuable as intermediates and can possess unique biological activities.

Table 1: Examples of Esterification Reactions on Related Carboxylic Acids

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluoro-3-bromobenzoyl fluoride | Methanol, Pyridine | Methyl 4-fluoro-3-bromobenzoate | 93% | prepchem.com |

| α-Bromo(2-chloro)phenyl acetic acid | Methanol, Sulfuric Acid | Methyl α-bromo(2-chloro)phenylacetate | - | google.com |

Amidation

The formation of an amide bond from the carboxyl group of this compound is a crucial transformation for synthesizing derivatives with potential pharmacological properties. mdpi.com This reaction involves coupling the carboxylic acid with a primary or secondary amine. Direct reaction between the acid and amine requires high temperatures and is often inefficient. Therefore, the use of coupling agents is standard practice.

Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), facilitate the formation of an active ester intermediate that readily reacts with the amine. chemicalbook.com This method is effective for a wide range of amines, including those that are weak nucleophiles or sterically hindered. organic-chemistry.org For example, 4-bromo-2-fluorobenzoic acid is successfully converted to its corresponding N-methylamide in quantitative yield using the BOP reagent and methylamine. chemicalbook.com

Table 2: Example of Amidation Reaction on a Related Carboxylic Acid

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Reduction to Alcohol

The carboxyl group of this compound can be reduced to a primary alcohol, yielding 2-(3-bromo-4-fluorophenyl)ethane-1,2-diol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids.

Commonly employed reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF), or borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃-THF). The reaction with borane-THF complex is often preferred due to its higher selectivity for carboxylic acids over other reducible functional groups. For example, 4-bromo-3-fluorobenzoic acid is effectively reduced to (4-bromo-3-fluorophenyl)methanol (B1286996) using a borane-THF complex in THF at low temperatures. This established procedure can be adapted to reduce the carboxyl group of this compound, providing access to the corresponding diol.

Table 3: Example of Carboxylic Acid Reduction on a Related Compound

| Starting Material | Reagents | Product | Conditions | Reference |

|---|

Reactions at the Hydroxyl Group

The secondary α-hydroxyl group is another key site for the derivatization of this compound, allowing for reactions such as ether formation and oxidation.

Ether Formation

The conversion of the hydroxyl group into an ether can be accomplished through several methods, most commonly via the Williamson ether synthesis. organic-chemistry.org This process involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

For the hydroxyl group in this compound, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be used to generate the alkoxide. Subsequent reaction with an alkylating agent, like methyl iodide or benzyl (B1604629) bromide, yields the corresponding ether derivative. This reaction is widely used for its reliability and broad scope. For instance, 2-bromo-4-fluorophenol (B1268413) is readily converted to 2-bromo-4-fluoroanisole (B1266214) by reaction with methyl iodide and potassium carbonate in acetone. chemicalbook.com This highlights a standard procedure that can be applied to the α-hydroxyl group of this compound.

Table 4: Example of Ether Formation on a Related Compound

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Oxidation Reactions

Oxidation of the secondary hydroxyl group in this compound leads to the formation of the corresponding α-keto acid, 2-(3-bromo-4-fluorophenyl)-2-oxoacetic acid (also known as 3-bromo-4-fluorophenylglyoxylic acid). This transformation is a key step in the synthesis of various pharmaceutical intermediates.

A variety of oxidizing agents can be employed for this purpose. Milder, more selective reagents are often preferred to avoid over-oxidation or reaction with other parts of the molecule. Common reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). The oxidation of mandelic acid derivatives to their corresponding phenylglyoxylic acids is a well-established transformation in organic synthesis, providing a reliable route to these important keto acids.

Reactions on the Aromatic Ring

The di-substituted phenyl group of this compound is amenable to further functionalization through reactions on the aromatic ring. The existing bromine and fluorine atoms influence the regioselectivity of subsequent electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Further halogenation of the aromatic ring of this compound can introduce additional functional handles for subsequent transformations. The directing effects of the existing substituents play a crucial role in determining the position of the incoming halogen. The carboxylic acid and hydroxyl groups are deactivating, while the fluorine and bromine atoms have competing directing effects.

Fluorination: Direct electrophilic fluorination of aromatic rings is often more challenging than bromination due to the high reactivity of fluorinating agents. However, methods for the selective fluorination of aromatic compounds have been developed. For related compounds, nucleophilic aromatic substitution (SNAr) reactions on activated precursors or the use of specialized electrophilic fluorinating agents could be explored for the introduction of an additional fluorine atom.

The table below summarizes the potential outcomes of further halogenation on the aromatic ring of this compound, based on the directing effects of the existing substituents.

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Bromination | Br₂/FeBr₃ or NBS/Acid Catalyst | 3,5-Dibromo-4-fluoromandelic acid |

| Fluorination | Selectfluor® or other electrophilic fluorinating agents | 3-Bromo-4,5-difluoromandelic acid or other isomers |

Note: The predicted products are based on general principles of electrophilic aromatic substitution and require experimental verification.

The bromine atom on the aromatic ring of this compound is a key functional group for participating in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives. innospk.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org The bromine atom of this compound can be readily coupled with various aryl or vinyl boronic acids or their esters to form biaryl or styrenyl derivatives, respectively. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base. wikipedia.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgbeilstein-journals.org this compound derivatives could be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group onto the aromatic ring. organic-chemistry.org This reaction provides access to cinnamic acid derivatives, which are themselves valuable synthetic intermediates.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.orgnih.gov The bromine atom of this compound can be replaced with a variety of primary or secondary amines, leading to the synthesis of N-aryl mandelic acid derivatives. wikipedia.org These products are of interest in medicinal chemistry due to the prevalence of the aniline (B41778) substructure in bioactive molecules.

The table below provides an overview of potential coupling reactions with this compound derivatives.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl mandelic acid derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted styrenylmandelic acid derivative |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl mandelic acid derivative |

Functionalization for Chiral Auxiliary Applications

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgyoutube.com Mandelic acid and its derivatives have been successfully employed as chiral auxiliaries in various asymmetric transformations. youtube.com The presence of the stereogenic center at the alpha-carbon, along with the carboxylic acid and hydroxyl groups, allows for the covalent attachment of the auxiliary to a substrate and subsequent diastereoselective reactions.

To utilize this compound as a chiral auxiliary, the carboxylic acid group is typically used to form an ester or amide linkage with the substrate. The hydroxyl group can also be involved in directing the stereochemical course of the reaction through chelation control. The bromo- and fluoro-substituents on the aromatic ring can influence the steric and electronic properties of the auxiliary, potentially enhancing its stereodirecting ability.

The general steps for using this compound as a chiral auxiliary are:

Attachment: The chiral auxiliary is coupled to the substrate, often through the formation of an ester or amide bond.

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction that creates a new stereocenter, with the auxiliary directing the approach of the reagent to one face of the molecule.

Cleavage: The auxiliary is removed from the product, yielding the enantiomerically enriched target molecule and recovering the auxiliary for reuse.

Mandelic acid-based auxiliaries have been used in asymmetric aldol (B89426) reactions, Diels-Alder reactions, and alkylations. mdpi.com The specific functionalization of this compound for these applications would involve standard organic transformations to prepare the necessary derivatives, such as acyl chlorides or activated esters, for efficient coupling to substrates.

Transformation into Other Pharmaceutically Relevant Scaffolds

The structural features of this compound make it a valuable starting material for the synthesis of more complex molecules with potential pharmaceutical applications. The combination of the chiral alpha-hydroxy acid moiety and the functionalized aromatic ring allows for diverse synthetic manipulations.

One common strategy involves the transformation of the mandelic acid core into various heterocyclic scaffolds, which are prevalent in many drug molecules. For instance, the alpha-hydroxy acid can be a precursor for the synthesis of substituted oxazolidinones, which are a class of antibiotics. The aromatic bromine atom can be used in intramolecular coupling reactions to form fused ring systems or serve as a handle for introducing other pharmacophoric groups.

Furthermore, the carboxylic acid and hydroxyl groups can be modified to create a variety of esters and amides, which can modulate the pharmacokinetic properties of a potential drug candidate. The bromo- and fluoro-substituents can also contribute to improved metabolic stability and binding affinity to biological targets.

The following table outlines potential transformations of this compound into pharmaceutically relevant scaffolds.

| Transformation | Key Reactions | Resulting Scaffold | Potential Therapeutic Area |

| Cyclization | Intramolecular amidation/esterification | Lactones, Lactams | Various |

| Coupling and Cyclization | Suzuki coupling followed by intramolecular cyclization | Fused heterocyclic systems | Oncology, CNS disorders |

| Side Chain Modification | Oxidation, Reduction, Nucleophilic Substitution | α-Keto acids, Amino acids | Various |

Broader Research Implications and Interdisciplinary Connections

Contribution to Chiral Drug Synthesis

There is no specific information available in the public domain detailing the use of 3-Bromo-4-fluoromandelic acid as a resolving agent or a chiral precursor in the synthesis of any specific drugs. The principles of chiral resolution often involve the use of chiral acids to separate enantiomers of racemic bases, but no examples involving this particular compound have been found.

Advancements in Asymmetric Catalysis

The potential for this compound or its derivatives to act as catalysts or ligands in asymmetric synthesis is not documented in available research. Asymmetric catalysis is a field that relies on the development of novel chiral molecules, but the contribution of this specific compound has not been reported.

Role in the Development of Novel Pharmaceutical Intermediates

While halogenated mandelic acid derivatives can be valuable intermediates in pharmaceutical synthesis, there are no specific examples of this compound being used to create novel pharmaceutical building blocks or intermediates that have been described in published literature.

Impact on Green Chemical Process Development

The application of this compound in the context of green chemistry, such as its use in environmentally benign synthesis routes or as a catalyst in green reactions, has not been a subject of published research. While there is a general interest in greener synthetic methods for halogenated compounds, specific studies involving this compound are absent.

Analytical Chemistry Method Development

No specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), have been developed and published for the express purpose of separating the enantiomers of this compound. While general methods for the separation of other mandelic acid derivatives exist, they have not been specifically applied to or optimized for this compound.

Q & A

Q. How does scaling up synthesis impact reaction efficiency, and what mitigates yield loss?

- Methodology : Perform kinetic studies at 1g, 10g, and 100g scales to identify mass transfer limitations. Optimize stirring rate (≥500 rpm) and solvent volume (≥10 mL/g substrate). Use inline FTIR to monitor reaction progress. Pilot-scale trials (e.g., 1 kg) may require continuous flow reactors to maintain temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.